![molecular formula C20H17ClN2O2 B14508281 9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one CAS No. 62770-27-8](/img/structure/B14508281.png)
9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one is a compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Preparation Methods
The synthesis of 9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one typically involves the reaction of 2-chloroethylamine with a phenoxazine derivative under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production process while ensuring the purity of the final product.
Chemical Reactions Analysis
9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products
Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one involves its interaction with cellular components, particularly DNA. The compound can intercalate into the DNA strands, disrupting the normal function of the DNA and inhibiting cell proliferation. This mechanism is similar to that of other phenoxazine derivatives, which are known for their anticancer properties .
Comparison with Similar Compounds
9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one can be compared with other phenoxazine derivatives such as:
Actinomycin D: Known for its strong antitumor properties and used in the treatment of various cancers.
9-amino-6-chloro-5H-benzo[a]phenoxazin-5-one: Another phenoxazine derivative with anticancer properties.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with DNA in a distinct manner, making it a valuable compound in both research and therapeutic applications.
Properties
CAS No. |
62770-27-8 |
|---|---|
Molecular Formula |
C20H17ClN2O2 |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
9-[2-chloroethyl(ethyl)amino]benzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C20H17ClN2O2/c1-2-23(10-9-21)13-7-8-16-18(11-13)25-19-12-17(24)14-5-3-4-6-15(14)20(19)22-16/h3-8,11-12H,2,9-10H2,1H3 |
InChI Key |
VCCWOSVORKEWBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCl)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



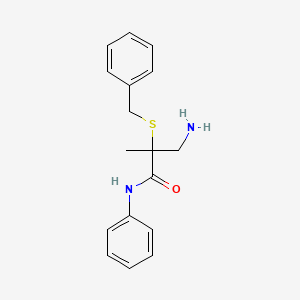
silane](/img/structure/B14508209.png)
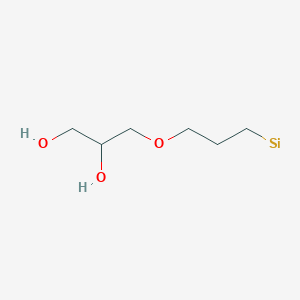
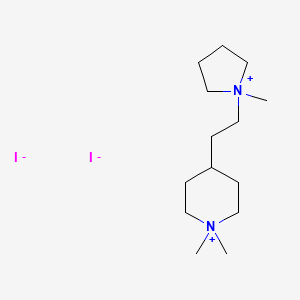
![4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14508230.png)
![2,6-Dimethyl-1-(2-{[(propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14508240.png)
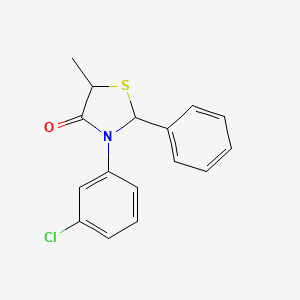
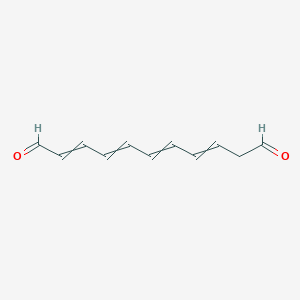
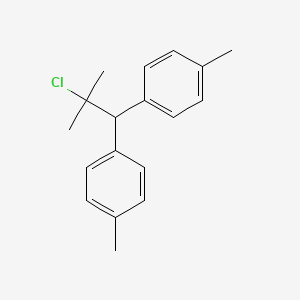


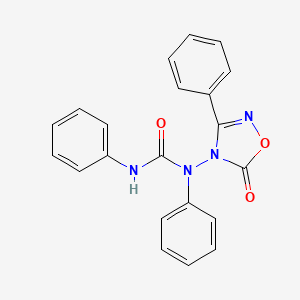
![3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid](/img/structure/B14508275.png)
